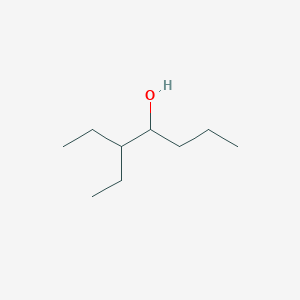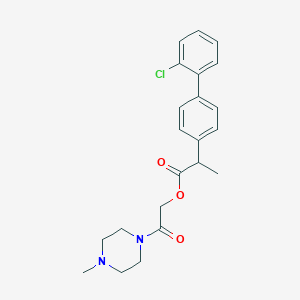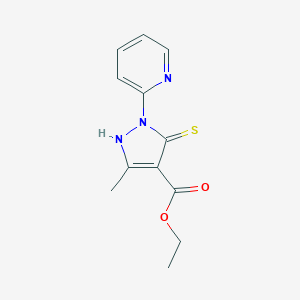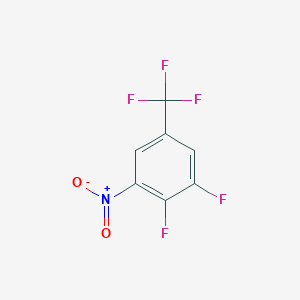![molecular formula C10H10N2 B012072 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) CAS No. 102505-33-9](/img/structure/B12072.png)
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI), also known as DBCP, is a heterocyclic compound with a cyclopropa[c]pyrrole ring system. DBCP has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Mécanisme D'action
The mechanism of action of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) is complex and involves multiple pathways. In cancer cells, 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) inhibits the activity of DNA methyltransferase enzymes, which are responsible for the methylation of DNA. This can lead to the reactivation of tumor suppressor genes and the suppression of cancer cell growth. In metal ion detection, 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) acts as a chelating agent, binding to metal ions and causing a change in fluorescence that can be detected.
Effets Biochimiques Et Physiologiques
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) has been shown to have both biochemical and physiological effects. In cancer cells, 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) can induce apoptosis, or programmed cell death, through the activation of caspase enzymes. 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) has also been shown to have anti-inflammatory effects in animal models, reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) in lab experiments is its high yield and purity when synthesized using the optimized method. 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) is also relatively stable and can be stored for extended periods of time. However, one limitation of using 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) is its toxicity, which can be a concern when working with the compound in the lab. Proper safety precautions must be taken to minimize exposure to 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI).
Orientations Futures
There are several future directions for the study of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI). In medicinal chemistry, further research is needed to optimize the structure of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) for its anti-cancer activity and to investigate its potential use in combination with other anti-cancer agents. In materials science, the development of novel organic materials using 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) as a building block is an area of active research. Additionally, the use of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) as a fluorescent probe for the detection of metal ions in biological systems has potential applications in the development of diagnostic tools for metal ion-related diseases.
Méthodes De Synthèse
The synthesis of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) involves the reaction of 2,3-dichloropyrrole with sodium azide and copper(I) iodide in dimethylformamide. The resulting product is then treated with sodium methoxide in methanol to obtain 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) in good yield. This method has been optimized and improved over the years, and various modifications have been made to increase the efficiency and purity of the product.
Applications De Recherche Scientifique
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) has been investigated as a potential anti-cancer agent due to its ability to inhibit the activity of DNA methyltransferase enzymes. This can lead to the reactivation of tumor suppressor genes and the suppression of cancer cell growth. 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
In materials science, 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. These materials have potential applications in the development of organic light-emitting diodes, organic solar cells, and other electronic devices.
Propriétés
Numéro CAS |
102505-33-9 |
|---|---|
Nom du produit |
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) |
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),8,10-triene |
InChI |
InChI=1S/C10H10N2/c1-2-4-6-5(3-1)7-8-9(6)11-12-10(7)8/h1-4,7-12H |
Clé InChI |
RFLQBEDVBUWLFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C4NN3)C2=C1 |
SMILES canonique |
C1=CC=C2C3C4C(C4NN3)C2=C1 |
Synonymes |
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



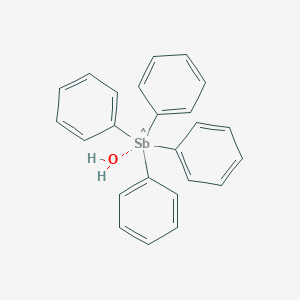
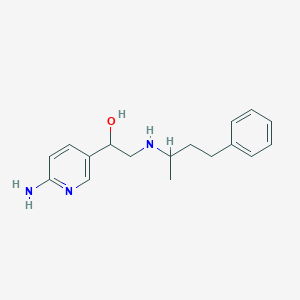

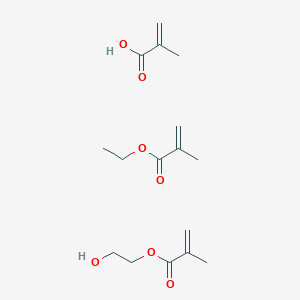



![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)


